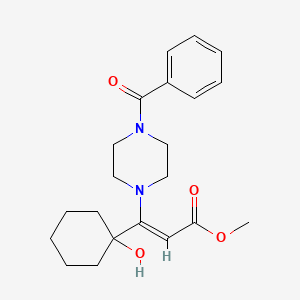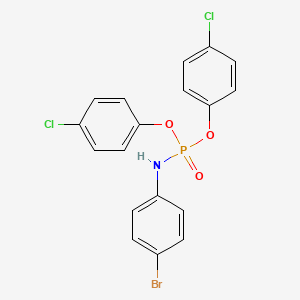![molecular formula C14H11N3O B3828637 4-methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B3828637.png)
4-methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one
Vue d'ensemble
Description
4-methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound is also referred to as MPP and has a molecular formula of C17H13N3O. The synthesis of MPP involves several steps, and the compound has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MPP is not fully understood. However, research has suggested that MPP exerts its therapeutic effects by inhibiting the activity of specific enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. MPP has also been found to modulate the activity of specific neurotransmitter receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MPP has been found to have several biochemical and physiological effects. Research has shown that MPP can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. MPP has also been found to induce apoptosis, a process of programmed cell death, in tumor cells. Additionally, MPP has been found to inhibit the replication of specific viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
MPP has several advantages for lab experiments. The compound is readily available and can be synthesized using several methods. MPP is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, MPP has some limitations for lab experiments. The compound is relatively insoluble in water, which can pose challenges for certain experiments. Additionally, MPP has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Orientations Futures
Several future directions for the study of MPP can be identified. One potential direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of MPP and to identify specific targets of the compound. The development of more efficient synthesis methods for MPP may also facilitate its use in future research. Finally, the investigation of the pharmacokinetics and toxicity profile of MPP in vivo is necessary for the development of potential therapeutic applications.
Conclusion:
In conclusion, 4-methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that has shown promise in medicinal chemistry research. The compound exhibits potent anti-inflammatory, anti-tumor, and antiviral activities, as well as neuroprotective properties. Although MPP has several advantages for lab experiments, its limitations and potential toxicity profile must be further investigated. Future research directions for MPP include the investigation of its potential use in the treatment of neurodegenerative diseases, the elucidation of its mechanism of action, and the investigation of its pharmacokinetics and toxicity profile in vivo.
Applications De Recherche Scientifique
MPP has been found to have several potential applications in medicinal chemistry. Research has shown that MPP exhibits potent anti-inflammatory and anti-tumor activities. MPP has also been found to have antiviral properties and has been investigated for its potential use in the treatment of viral infections. Additionally, MPP has been found to have neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-methyl-2-phenyl-8H-pyrido[2,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-9-12-11(18)7-8-15-14(12)17-13(16-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDLLACOSQTUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=CNC2=NC(=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[N-(acetyloxy)-3-phenylpropanimidoyl]cyclohexyl acetate](/img/structure/B3828555.png)
![1',4'-dimethyl-3',6',7'-trioxadispiro[cyclohexane-1,2'-bicyclo[2.2.1]heptane-5',1''-cyclohexane]](/img/structure/B3828576.png)

![4-{2-(acetylamino)-3-[(2-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828583.png)
![4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B3828591.png)
![4-{2-(acetylamino)-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828597.png)
![4-{2-(acetylamino)-3-[(2-cyanophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828607.png)
![4-{2-(acetylamino)-3-[(4-acetylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828613.png)
![4-(2-(acetylamino)-3-{[3-(hydroxymethyl)phenyl]amino}-3-oxo-1-propen-1-yl)-2-methoxyphenyl acetate](/img/structure/B3828618.png)
![4-{2-(benzoylamino)-3-oxo-3-[(1,1,2,2-tetramethylpropyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828622.png)
![4-{2-(benzoylamino)-3-[(3-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828627.png)
![4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B3828642.png)

![ethyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B3828651.png)